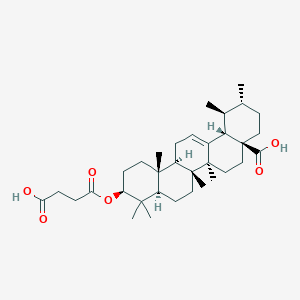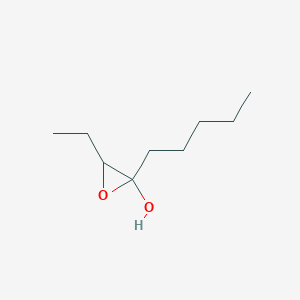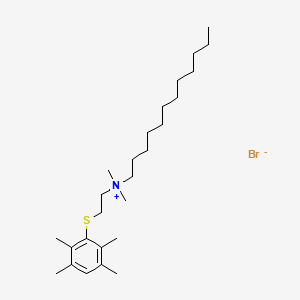
1-Dodecanaminium, N,N-dimethyl-N-(2-((2,3,5,6-tetramethylphenyl)thio)ethyl)-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecanaminium, N,N-dimethyl-N-(2-((2,3,5,6-tetramethylphenyl)thio)ethyl)-, bromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and research applications. The compound’s structure includes a long hydrophobic dodecyl chain and a hydrophilic ammonium group, making it effective in reducing surface tension.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanaminium, N,N-dimethyl-N-(2-((2,3,5,6-tetramethylphenyl)thio)ethyl)-, bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Dodecylamine, dimethylamine, and 2,3,5,6-tetramethylphenylthiol.
Reaction: The dodecylamine is first reacted with dimethylamine to form N,N-dimethyldodecylamine. This intermediate is then reacted with 2,3,5,6-tetramethylphenylthiol to form the final product.
Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as distillation or recrystallization to ensure high purity.
Quality Control: Rigorous quality control measures are in place to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Dodecanaminium, N,N-dimethyl-N-(2-((2,3,5,6-tetramethylphenyl)thio)ethyl)-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The bromide ion can be substituted with other anions such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like acetone or acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halide-substituted quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
1-Dodecanaminium, N,N-dimethyl-N-(2-((2,3,5,6-tetramethylphenyl)thio)ethyl)-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the formulation of detergents and disinfectants.
Mecanismo De Acción
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic dodecyl chain interacts with lipid membranes, disrupting their structure and leading to cell lysis. The hydrophilic ammonium group ensures solubility in aqueous environments, facilitating its interaction with biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Dodecylbenzenesulfonic Acid: An anionic surfactant used in detergents.
Uniqueness
1-Dodecanaminium, N,N-dimethyl-N-(2-((2,3,5,6-tetramethylphenyl)thio)ethyl)-, bromide is unique due to the presence of the tetramethylphenylthio group, which imparts specific chemical properties and enhances its effectiveness as a surfactant. This structural feature distinguishes it from other quaternary ammonium compounds and contributes to its specialized applications in research and industry.
Propiedades
Número CAS |
73430-82-7 |
|---|---|
Fórmula molecular |
C26H48BrNS |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
dodecyl-dimethyl-[2-(2,3,5,6-tetramethylphenyl)sulfanylethyl]azanium;bromide |
InChI |
InChI=1S/C26H48NS.BrH/c1-8-9-10-11-12-13-14-15-16-17-18-27(6,7)19-20-28-26-24(4)22(2)21-23(3)25(26)5;/h21H,8-20H2,1-7H3;1H/q+1;/p-1 |
Clave InChI |
KWSMIAFXPRKPFI-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)CCSC1=C(C(=CC(=C1C)C)C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


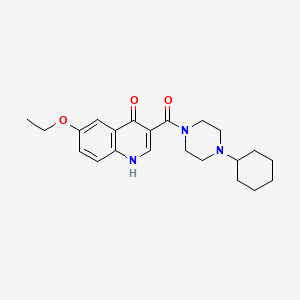
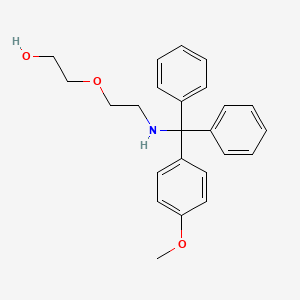



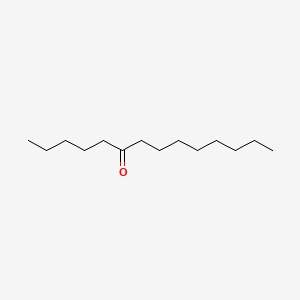
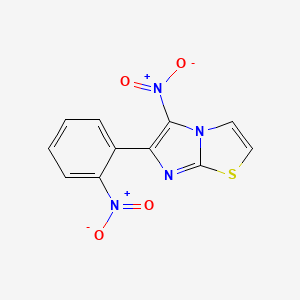
![[3-methoxy-2-(9-methyldecyl)-5-(4-methylpentyl)phenyl] 15-(4-methoxyphenyl)pentadecanoate](/img/structure/B13802020.png)
![1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13802023.png)


![N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802041.png)
